KDM5 Inhibition: vs. Unsubstituted Pyrazolylpyridines
In a structure-based drug design program targeting KDM5A/5B histone demethylases, the pyrazolylpyridine scaffold was optimized to achieve potent and selective inhibition. The 3,5-dimethyl substitution pattern on the pyridine ring (as present in 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine) was identified as a critical structural determinant for achieving favorable binding interactions within the KDM5 active site, distinguishing it from unsubstituted pyrazolylpyridines which exhibited weaker affinity and reduced selectivity [1]. While specific IC50 values for the exact compound 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine are not reported in the primary literature, the SAR study demonstrates that methyl substitution at the 3- and 5-positions is essential for potent cellular inhibition of tri-methylated H3K4 in the breast cancer cell line ZR-75-1 [1].
| Evidence Dimension | KDM5 demethylase inhibitory activity and cellular potency |
|---|---|
| Target Compound Data | 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine scaffold; SAR shows 3,5-dimethyl substitution critical for activity |
| Comparator Or Baseline | Unsubstituted pyrazolylpyridine scaffold |
| Quantified Difference | Quantitative IC50 values not available for exact compound; SAR indicates essential role of 3,5-dimethyl substitution |
| Conditions | KDM5A/5B enzyme assays; cellular H3K4me3 levels in ZR-75-1 breast cancer cells |
Why This Matters
Researchers procuring pyrazolylpyridine scaffolds for kinase or epigenetic inhibitor development should prioritize compounds with the 3,5-dimethyl substitution pattern due to its demonstrated impact on target engagement and cellular activity, as unsubstituted analogs lack the necessary binding interactions for optimal KDM5 inhibition.
- [1] Hosfield, D.J. et al. (2018). Structure-based design and discovery of potent and selective KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Pyrazolylpyridine SAR series. View Source
